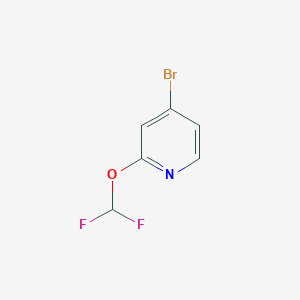

4-Bromo-2-(difluoromethoxy)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-(difluoromethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2NO/c7-4-1-2-10-5(3-4)11-6(8)9/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKZHLBZNEBCOLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Br)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60630741 | |

| Record name | 4-Bromo-2-(difluoromethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832735-56-5 | |

| Record name | 4-Bromo-2-(difluoromethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-(difluoromethoxy)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2-(difluoromethoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-(difluoromethoxy)pyridine is a halogenated and fluorinated pyridine derivative that serves as a valuable building block in modern organic synthesis. Its unique structural features, including a reactive bromine atom and a difluoromethoxy group, make it an attractive starting material for the synthesis of a wide range of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The pyridine core is a common motif in pharmaceuticals, and the difluoromethoxy group can be used to modulate the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability. The bromine atom provides a convenient handle for various cross-coupling reactions, enabling the introduction of diverse substituents onto the pyridine ring.

This technical guide provides a comprehensive overview of the known chemical properties of this compound, along with representative experimental protocols for its synthesis and a key chemical transformation.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, a combination of predicted and available data provides a useful profile of the compound.

| Property | Value | Source |

| Molecular Formula | C₆H₄BrF₂NO | PubChem |

| Molecular Weight | 224.00 g/mol | PubChem[1] |

| CAS Number | 832735-56-5 | Apollo Scientific[2] |

| Appearance | Colorless to light yellow liquid (Predicted) | Various Suppliers |

| Boiling Point | 198.6 ± 35.0 °C (Predicted) | Acros Pharmatech[3] |

| Density | 1.670 ± 0.06 g/cm³ (Predicted) | Acros Pharmatech[3] |

| pKa | 0.10 ± 0.10 (Predicted) | Acros Pharmatech[3] |

| Solubility | No data available. Likely soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. | General Chemical Knowledge |

| Storage | Store in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., Argon) at 2-8°C. | BLD Pharm[4] |

Spectroscopic Data

-

¹H NMR: Signals corresponding to the three aromatic protons on the pyridine ring and a triplet for the proton of the difluoromethoxy group.

-

¹³C NMR: Signals for the five carbon atoms of the pyridine ring and a triplet for the carbon of the difluoromethoxy group due to coupling with fluorine.

-

¹⁹F NMR: A doublet signal for the two equivalent fluorine atoms of the difluoromethoxy group.

-

Mass Spectrometry: The molecular ion peak would be expected, showing a characteristic isotopic pattern for a compound containing one bromine atom.

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis and a common reaction of this compound. These protocols are based on established procedures for similar compounds and should be adapted and optimized for specific laboratory conditions.

Representative Synthesis of this compound

The synthesis of this compound can be envisioned through a multi-step sequence starting from a suitable pyridine precursor. A plausible synthetic route involves the introduction of the difluoromethoxy group followed by bromination.

Step 1: Synthesis of 2-(Difluoromethoxy)pyridine

This transformation can be achieved by the reaction of 2-hydroxypyridine with a difluoromethylating agent, such as sodium chlorodifluoroacetate, in a polar aprotic solvent.

-

Materials:

-

2-Hydroxypyridine

-

Sodium chlorodifluoroacetate

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a stirred solution of 2-hydroxypyridine (1.0 eq) and potassium carbonate (2.0 eq) in DMF, add sodium chlorodifluoroacetate (1.5 eq) portion-wise at room temperature.

-

Heat the reaction mixture to 100-120 °C and monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 2-(difluoromethoxy)pyridine.

-

Step 2: Bromination of 2-(Difluoromethoxy)pyridine

The bromination of the electron-rich 2-(difluoromethoxy)pyridine at the 4-position can be achieved using a suitable brominating agent.

-

Materials:

-

2-(Difluoromethoxy)pyridine

-

N-Bromosuccinimide (NBS)

-

Sulfuric acid (concentrated)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of 2-(difluoromethoxy)pyridine (1.0 eq) in concentrated sulfuric acid, cool the mixture to 0 °C.

-

Add N-bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to stir at room temperature for several hours, monitoring by TLC.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

-

Suzuki-Miyaura Cross-Coupling Reaction

The bromine atom at the 4-position of this compound is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. This allows for the introduction of various aryl or heteroaryl substituents.

-

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

-

Solvent system (e.g., 1,4-dioxane/water or toluene/water)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.03 eq), and the base (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-2-(difluoromethoxy)pyridine.

-

Visualizations

Suzuki-Miyaura Coupling Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling reaction of this compound.

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Safety Information

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of accidental exposure, follow standard first-aid procedures and seek medical attention if necessary. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a key synthetic intermediate with significant potential in the development of novel pharmaceuticals and functional materials. While comprehensive experimental data on its properties is not widely published, its structural features suggest a versatile reactivity profile, particularly in cross-coupling reactions. The representative protocols provided in this guide offer a starting point for researchers to utilize this compound in their synthetic endeavors. As with any chemical synthesis, proper safety precautions and optimization of reaction conditions are paramount for successful and safe experimentation.

References

4-Bromo-2-(difluoromethoxy)pyridine molecular structure and weight

An In-depth Technical Guide to 4-Bromo-2-(difluoromethoxy)pyridine

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and synthesis of this compound, a key building block for researchers, scientists, and professionals in drug development, particularly in the field of protein degradation.

Molecular Structure and Properties

This compound is a halogenated pyridine derivative. Its structure is characterized by a pyridine ring substituted with a bromine atom at the 4-position and a difluoromethoxy group at the 2-position.

Chemical Structure:

Caption: Chemical structure of this compound.

A summary of its key chemical and physical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C6H4BrF2NO | [1][2] |

| Molecular Weight | 224.005 g/mol | [1] |

| CAS Number | 832735-56-5 | [1][3] |

| Appearance | Liquid (Physical state not definitively available) | [4] |

| Boiling Point (Predicted) | 198.6 ± 35.0 °C | [2] |

| Density (Predicted) | 1.670 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 0.10 ± 0.10 | [2] |

| Canonical SMILES | C1=CN=C(C=C1Br)OC(F)F | [2][5] |

| InChI Key | QKZHLBZNEBCOLM-UHFFFAOYSA-N | [2] |

| Purity | Typically ≥97% | [1][2] |

| Storage | Store in a cool, dry, well-ventilated area, or under an inert atmosphere at 2-8°C. | [2][3] |

Experimental Protocols

General Synthetic Approach:

A potential synthesis could start from 4-bromo-2-hydroxypyridine. The hydroxyl group can be reacted with a difluoromethylating agent, such as chlorodifluoromethane (Freon 22) or other sources of the difluoromethoxy group, under basic conditions.

Caption: Hypothetical synthetic pathway for this compound.

Characterization Workflow:

Following synthesis, the compound would undergo a standard characterization workflow to confirm its identity and purity.

Caption: Standard experimental workflow for the characterization of a synthesized compound.

Applications in Drug Development

This compound is designated as a building block for protein degraders.[1] The difluoromethoxy group is a bioisostere for other functionalities and can improve metabolic stability and cell permeability of a molecule. The bromo- and pyridine functionalities provide versatile handles for further chemical modifications, making this compound valuable in the synthesis of libraries of small molecules for drug discovery, particularly for targeted protein degradation technologies like PROTACs (Proteolysis Targeting Chimeras).

Safety Information

This compound is classified as hazardous. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

References

An In-Depth Technical Guide to the Synthesis of 4-Bromo-2-(difluoromethoxy)pyridine

This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-Bromo-2-(difluoromethoxy)pyridine, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details the core synthetic strategies, experimental protocols, and quantitative data to facilitate the efficient and reproducible preparation of this target molecule.

Introduction

This compound is a substituted pyridine derivative of significant interest due to the unique physicochemical properties conferred by the difluoromethoxy group. This moiety can act as a lipophilic bioisostere of a hydroxyl or thiol group, potentially improving metabolic stability, binding affinity, and membrane permeability of bioactive molecules. Consequently, robust and scalable synthetic routes to this compound are of high importance. The most logical and frequently employed synthetic strategy involves a two-step sequence: the preparation of the key intermediate, 4-bromo-2-hydroxypyridine (which exists in tautomeric equilibrium with 4-bromo-pyridin-2(1H)-one), followed by its O-difluoromethylation.

Synthesis of the Key Intermediate: 4-Bromo-2-hydroxypyridine

The synthesis of 4-bromo-2-hydroxypyridine is most effectively achieved through the diazotization of 2-amino-4-bromopyridine, followed by hydrolysis of the resulting diazonium salt. This method is analogous to well-established procedures for the conversion of aminopyridines to their corresponding hydroxypyridines.

Synthesis Pathway

The reaction proceeds via the formation of a diazonium salt from 2-amino-4-bromopyridine in the presence of a mineral acid and a diazotizing agent, typically sodium nitrite. The unstable diazonium intermediate is then hydrolyzed in situ to yield the desired 4-bromo-2-hydroxypyridine.

Figure 1: Synthesis of 4-Bromo-2-hydroxypyridine.

Experimental Protocol

A solution of 2-amino-4-bromopyridine in aqueous sulfuric acid is cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to control the exothermic reaction. After the addition is complete, the reaction mixture is stirred at low temperature for a short period before being gently warmed to room temperature and then heated to facilitate the hydrolysis of the diazonium salt. The product, 4-bromo-2-hydroxypyridine, is then isolated by filtration, washed, and dried.

| Parameter | Value |

| Starting Material | 2-Amino-4-bromopyridine |

| Reagents | Sulfuric acid, Sodium nitrite, Water |

| Reaction Temperature | 0-5 °C (diazotization), then reflux |

| Reaction Time | 2-4 hours |

| Typical Yield | 70-85% |

| Purification | Recrystallization |

Table 1: Quantitative data for the synthesis of 4-Bromo-2-hydroxypyridine.

O-Difluoromethylation of 4-Bromo-2-hydroxypyridine

The introduction of the difluoromethoxy group onto the 2-position of the pyridine ring is the crucial final step. This is achieved through the O-difluoromethylation of 4-bromo-2-hydroxypyridine. The choice of the difluoromethylating agent and reaction conditions is critical to favor O-alkylation over the competing N-alkylation of the pyridone tautomer.

Synthesis Pathway

Several reagents can be employed for this transformation, with chlorodifluoromethane (Freon-22) and (bromodifluoromethyl)trimethylsilane (TMSCF₂Br) being common choices. The reaction is typically carried out in the presence of a base to deprotonate the hydroxyl group of the pyridone, forming a more nucleophilic pyridin-2-olate.

Figure 2: O-Difluoromethylation of 4-Bromo-2-hydroxypyridine.

Experimental Protocols

Two primary methods for the O-difluoromethylation are presented below.

Method A: Using Chlorodifluoromethane (Freon-22)

4-Bromo-2-hydroxypyridine is dissolved in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile. A base, typically potassium carbonate or sodium hydride, is added to the mixture. Chlorodifluoromethane gas is then bubbled through the reaction mixture at an elevated temperature. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent.

| Parameter | Value |

| Starting Material | 4-Bromo-2-hydroxypyridine |

| Reagents | Chlorodifluoromethane (ClCF₂H), Base (K₂CO₃ or NaH), Solvent (DMF) |

| Reaction Temperature | 80-120 °C |

| Reaction Time | 4-8 hours |

| Typical Yield | 40-60% (O-isomer) |

| Purification | Column chromatography |

Table 2: Quantitative data for O-difluoromethylation using chlorodifluoromethane.

Method B: Using (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br)

This method offers an alternative that avoids the use of a gaseous reagent. 4-Bromo-2-hydroxypyridine and a base (e.g., potassium carbonate) are suspended in a suitable solvent like DMF. (Bromodifluoromethyl)trimethylsilane is then added, and the mixture is heated. The reaction is worked up similarly to Method A. The choice of a weaker base and lower temperatures can sometimes favor O-alkylation.[1]

| Parameter | Value |

| Starting Material | 4-Bromo-2-hydroxypyridine |

| Reagents | (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br), Base (K₂CO₃), Solvent (DMF) |

| Reaction Temperature | 60-100 °C |

| Reaction Time | 6-12 hours |

| Typical Yield | 50-70% (O-isomer) |

| Purification | Column chromatography |

Table 3: Quantitative data for O-difluoromethylation using TMSCF₂Br.

Conclusion

The synthesis of this compound is a critical process for accessing a valuable building block in medicinal and agricultural chemistry. The two-step pathway, involving the synthesis of 4-bromo-2-hydroxypyridine followed by its O-difluoromethylation, represents a reliable and adaptable route. Careful optimization of the difluoromethylation step is essential to maximize the yield of the desired O-alkylated product and minimize the formation of the N-alkylated isomer. The experimental protocols and data presented in this guide provide a solid foundation for the successful synthesis of this important compound.

References

Spectroscopic Profile of 4-Bromo-2-(difluoromethoxy)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromo-2-(difluoromethoxy)pyridine. Due to the limited availability of experimentally verified spectra in public databases, this document presents a detailed, estimated spectroscopic profile based on the analysis of structurally analogous compounds. The information herein is intended to support researchers in the identification, characterization, and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound, dissolved in a standard deuterated solvent such as chloroform-d (CDCl₃).

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.2 - 8.4 | Doublet | 1H | H-6 |

| ~7.2 - 7.4 | Doublet of doublets | 1H | H-5 |

| ~7.0 - 7.2 | Doublet | 1H | H-3 |

| ~6.5 - 7.0 | Triplet | 1H | -OCHF₂ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~160 - 165 | C-2 |

| ~150 - 155 | C-6 |

| ~125 - 130 | C-4 |

| ~120 - 125 | C-5 |

| ~115 - 120 (triplet) | -OCHF₂ |

| ~110 - 115 | C-3 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, providing information about the presence of specific functional groups. The predicted IR absorption bands for this compound are presented in Table 3.

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1600 - 1580 | Strong | C=N and C=C stretching (pyridine ring) |

| 1470 - 1450 | Medium | C=C stretching (pyridine ring) |

| 1300 - 1250 | Strong | C-O-C asymmetric stretch |

| 1150 - 1050 | Strong | C-F stretch |

| 850 - 800 | Strong | C-H out-of-plane bending |

| 700 - 600 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The predicted mass spectral data for this compound, including the characteristic isotopic pattern of bromine, is shown in Table 4.[1]

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion | Notes |

| 223/225 | [M]⁺ | Molecular ion peak with characteristic 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes. |

| 195/197 | [M-CO]⁺ | Loss of carbon monoxide. |

| 174/176 | [M-CHF₂]⁺ | Loss of the difluoromethyl radical. |

| 144 | [M-Br]⁺ | Loss of the bromine radical. |

| 78 | [C₅H₄N]⁺ | Pyridine radical cation. |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a solid organic compound such as this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program on a 400 MHz or higher field NMR spectrometer. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds. The residual solvent peak is used for chemical shift referencing.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse program. A wider spectral width (e.g., 0-200 ppm) and a significantly larger number of scans are required due to the low natural abundance of ¹³C.

IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. Apply pressure to ensure good contact.

-

Data Acquisition: Record the infrared spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample measurement.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by using a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range of m/z 50-300 to detect the molecular ion and expected fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Logical workflow for the spectroscopic analysis of a chemical compound.

References

4-Bromo-2-(difluoromethoxy)pyridine solubility and stability

An In-depth Technical Guide on the Core Properties of 4-Bromo-2-(difluoromethoxy)pyridine

Disclaimer: Specific experimental data on the solubility and stability of this compound is not extensively available in public literature. This guide provides a framework based on the known properties of its constituent functional groups, general principles of medicinal chemistry, and established protocols for chemical characterization. The experimental protocols described herein are generalized and should be adapted and validated for specific laboratory conditions.

Introduction

This compound is a halogenated pyridine derivative of interest to researchers in medicinal chemistry and drug development. The pyridine scaffold is a ubiquitous feature in numerous approved pharmaceuticals, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets[1][2]. The incorporation of a bromine atom and a difluoromethoxy group introduces specific physicochemical properties that can modulate a molecule's reactivity, metabolic stability, and pharmacokinetic profile.

The bromine atom serves as a versatile synthetic handle, particularly for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making it an excellent building block for creating diverse molecular libraries[3]. The difluoromethoxy group is increasingly utilized in drug design as a lipophilic hydrogen bond donor and for its ability to enhance metabolic stability by blocking potential sites of oxidative metabolism[4][5]. This guide outlines the predicted solubility and stability profile of this compound and provides detailed protocols for its empirical determination.

Physicochemical Properties

A summary of the available and predicted properties of this compound is presented below.

| Property | Data | Source |

| CAS Number | 832735-56-5 | [6][7] |

| Molecular Formula | C₆H₄BrF₂NO | [6][8] |

| Molecular Weight | 224.00 g/mol | [6] |

| Appearance | Not specified; likely a solid or oil | - |

| Predicted XlogP | 2.8 | [8] |

| Solubility | No quantitative data available | [9] |

| Stability | Considered stable under normal conditions | [10] |

Solubility Profile

Quantitative solubility data for this compound in various solvents is not publicly documented. However, based on its structure, a qualitative solubility profile can be predicted. The molecule possesses both a polar pyridine ring and lipophilic bromo- and difluoromethoxy- groups, suggesting solubility in a range of common organic solvents.

Predicted Solubility:

-

High Solubility: Expected in polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP), as well as chlorinated solvents like dichloromethane (DCM) and chloroform.

-

Moderate Solubility: Expected in ethers like tetrahydrofuran (THF) and diethyl ether, and esters like ethyl acetate.

-

Low Solubility: Expected in non-polar hydrocarbon solvents like hexanes and likely very low solubility in aqueous media. The pyridine nitrogen provides a site for protonation, which could increase solubility in acidic aqueous solutions, although the hydrophobic functional groups would counteract this effect.

Experimental Protocol for Solubility Determination (Gravimetric Method)

This protocol outlines a standard "shake-flask" method to determine the equilibrium solubility of this compound in a given solvent.[11][12][13]

Objective: To determine the mass of the compound that dissolves in a specific volume of a solvent at a constant temperature to form a saturated solution.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO, DCM)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed collection vials

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the chosen solvent. An excess is present if solid material remains undissolved.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in the thermostatically controlled shaker, set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vial to stand at the same constant temperature to let undissolved solids settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed collection vial to remove any remaining solid particles.

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent completely under controlled conditions (e.g., using a rotary evaporator or a vacuum oven at a temperature below the compound's decomposition point).

-

Once the solvent is removed, cool the vial in a desiccator and weigh it again to determine the mass of the dissolved solid.

Calculation: Solubility ( g/100 mL) = (Mass of residue / Volume of aliquot taken) × 100

Caption: Workflow for Gravimetric Solubility Determination.

Stability Profile

The stability of a chemical compound is its ability to resist chemical change or decomposition. For pharmaceutical development, stability is assessed under various environmental conditions such as temperature, humidity, and light.[14][15]

Predicted Stability:

-

Thermal Stability: The presence of strong C-F and C-Br bonds suggests reasonable thermal stability under standard laboratory conditions.[4] Supplier data indicates the product is considered stable.[10]

-

Hydrolytic Stability: The difluoromethoxy ether linkage is generally more stable to hydrolysis than corresponding non-fluorinated ethers. The pyridine ring itself is stable to a wide pH range. However, extreme acidic or basic conditions could potentially promote degradation, although specific pathways are not documented.

-

Photostability: Aromatic systems can be susceptible to photodegradation. It is advisable to store the compound protected from light.

-

Reactivity: The C-Br bond on the pyridine ring is a key site of reactivity. It is susceptible to nucleophilic substitution and is an active participant in cross-coupling reactions. The compound may be incompatible with strong oxidizing agents and strong bases.

Experimental Protocol for Stability Assessment

This protocol is based on ICH (International Council for Harmonisation) guidelines for stability testing of new drug substances.[16]

Objective: To evaluate the stability of this compound under accelerated and long-term storage conditions.

Materials:

-

This compound (minimum of one batch)

-

Appropriate vials with inert, sealed closures

-

Controlled environment stability chambers (temperature and humidity)

-

Photostability chamber

-

Analytical instrumentation for purity assessment (e.g., HPLC-UV, LC-MS)

Procedure:

-

Sample Preparation: Package samples of the compound in a container closure system that simulates the proposed storage and distribution packaging.

-

Initial Analysis (Time Zero): Perform a full analysis on the batch to determine its initial purity and profile. This includes appearance, assay, and degradation products.

-

Storage Conditions: Place the samples in stability chambers under the following conditions:

-

Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH (or 30 °C ± 2 °C / 65% RH ± 5% RH).[16]

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.

-

-

Testing Frequency:

-

Long-Term: Test at 0, 3, 6, 9, 12, 18, and 24 months.

-

Accelerated: Test at 0, 3, and 6 months.

-

-

Forced Degradation (Stress Testing): To identify potential degradation products and establish the intrinsic stability of the molecule, expose the compound to stress conditions beyond those of accelerated testing.[16] This includes:

-

Acidic/Basic Hydrolysis: Reflux in dilute HCl and NaOH.

-

Oxidation: Treat with hydrogen peroxide.

-

Thermal Stress: Heat the solid material at an elevated temperature (e.g., 60-80 °C).

-

Photostability: Expose to light according to ICH Q1B guidelines.

-

-

Analysis: At each time point, analyze the samples for appearance, purity (assay), and the formation of any degradation products using a validated, stability-indicating analytical method (typically HPLC).

Caption: General Workflow for Chemical Stability Testing.

Potential Degradation & Reactivity Pathways

While specific degradation pathways are not documented, the structure suggests several potential routes for chemical transformation.

-

Nucleophilic Aromatic Substitution: The bromine at the 4-position is activated by the electron-withdrawing nature of the pyridine ring and can be displaced by strong nucleophiles.

-

Cross-Coupling Reactions: The C-Br bond is a prime site for forming new C-C, C-N, or C-O bonds using catalysts like palladium or copper. This is a synthetic utility rather than a degradation pathway but speaks to the bond's reactivity.

-

Microbial Degradation: Unsubstituted pyridine can be degraded by microorganisms through enzymatic ring cleavage.[17][18] It is plausible that substituted pyridines could also be subject to biological degradation, although the halogen and difluoromethoxy substituents would likely alter the pathway and rate.

References

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. 2-(Difluoromethoxy)-5-(2,3-difluorophenyl)pyridine (1261764-07-1) for sale [vulcanchem.com]

- 6. calpaclab.com [calpaclab.com]

- 7. 832735-56-5|this compound|BLD Pharm [bldpharm.com]

- 8. PubChemLite - this compound (C6H4BrF2NO) [pubchemlite.lcsb.uni.lu]

- 9. echemi.com [echemi.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Stability testing protocols | PPTX [slideshare.net]

- 15. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 16. ema.europa.eu [ema.europa.eu]

- 17. researchgate.net [researchgate.net]

- 18. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromo-2-(difluoromethoxy)pyridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-(difluoromethoxy)pyridine is a key heterocyclic building block increasingly utilized in medicinal chemistry and drug discovery. Its unique structural features, combining a reactive bromine handle for cross-coupling reactions with the advantageous physicochemical properties of a difluoromethoxy group, make it a valuable intermediate in the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, a plausible synthetic pathway with a detailed experimental protocol for a related compound, and its emerging role in the development of novel therapeutics, particularly in the field of Proteolysis Targeting Chimeras (PROTACs).

Introduction

The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The difluoromethoxy (-OCF₂H) group, in particular, has garnered significant interest as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl and thiol groups. When appended to a pyridine scaffold, a privileged core in numerous pharmaceuticals, it creates a versatile platform for drug design. This compound (CAS Number: 832735-56-5) emerges as a crucial intermediate, offering a synthetically accessible starting point for the elaboration of novel bioactive molecules. The bromine atom at the 4-position serves as a versatile functional group for introducing molecular diversity through various cross-coupling reactions.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below.

| Property | Value |

| CAS Number | 832735-56-5 |

| Molecular Formula | C₆H₄BrF₂NO |

| Molecular Weight | 224.00 g/mol |

| Appearance | Not specified in available literature; likely a solid or liquid at room temperature. |

| Purity | Commercially available with ≥97% purity.[1] |

| Storage | Store in a cool, dry, and well-ventilated area under an inert atmosphere, typically at 2-8°C.[2] |

| SMILES | C1=CN=C(C=C1Br)OC(F)F |

| InChI | InChI=1S/C6H4BrF2NO/c7-4-1-2-10-5(3-4)11-6(8)9/h1-3,6H |

| InChIKey | QKZHLBZNEBCOLM-UHFFFAOYSA-N |

| ¹H NMR | Spectrum available from commercial suppliers.[3] |

| Mass Spectrum (Predicted) | [M+H]⁺: 223.95171, [M+Na]⁺: 245.93365, [M-H]⁻: 221.93715.[4] |

Synthesis and Experimental Protocols

A potential synthetic pathway is outlined below:

Caption: Plausible synthetic pathway for this compound.

Proposed Synthesis of this compound

A detailed experimental protocol for the direct synthesis of this compound has not been found in the public domain. However, a procedure for a closely related isomer, 2-bromo-6-(difluoromethoxy)pyridine, has been described and can serve as a valuable reference for researchers aiming to synthesize the target molecule.[5] The key steps involve the synthesis of a brominated pyridine carboxylic acid, followed by conversion to an amide and subsequent functional group manipulations.

It is crucial to note that the following protocol is for a related isomer and would require adaptation and optimization for the synthesis of this compound. Appropriate safety precautions must be taken when handling the reagents mentioned.

Exemplary Experimental Protocol: Synthesis of 2-Bromo-6-methylpyridine (Intermediate for an Isomer)[5]

This procedure details the synthesis of an intermediate that could be further functionalized.

Materials:

-

45% Concentrated hydrobromic acid

-

2-Amino-6-methylpyridine

-

Bromine (Br₂)

-

Sodium nitrite (NaNO₂) solution (0.123 mol/L)

-

10% Sodium hydroxide solution

-

Dichloromethane

-

Anhydrous magnesium sulfate

Procedure:

-

In a 200 mL four-necked flask, add 25-30 mL of 45% concentrated hydrobromic acid.

-

While stirring, add 5.0-5.2 g of 2-amino-6-methylpyridine.

-

After complete dissolution, cool the mixture in an ice bath to -15 to -10°C.

-

Slowly add 6.7-7.0 mL of Br₂ over a period of 0.5 hours.

-

Continue the reaction for 1.5 hours at this temperature.

-

Add 12-13 mL of 0.123 mol/L NaNO₂ solution.

-

After the addition, raise the temperature to 15°C and continue the reaction for 1-2 hours.

-

Cool the mixture to -10°C and adjust the pH to 10 using a 10% sodium hydroxide solution.

-

Raise the temperature to 20-30°C, allow the layers to separate, and extract the aqueous phase with dichloromethane.

-

Combine the organic phases, dry with anhydrous magnesium sulfate, and concentrate by rotary evaporation to obtain 2-bromo-6-methylpyridine.

Further steps described for the isomer synthesis include oxidation of the methyl group to a carboxylic acid, conversion to an acyl chloride, and subsequent reactions to introduce the difluoromethoxy group.[5] These subsequent steps would need to be adapted for the 4-bromo isomer.

Role in Drug Discovery and Medicinal Chemistry

This compound is classified as a protein degrader building block, indicating its utility in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The pyridine core can serve as a scaffold or a recognition element for the target protein, while the bromo-substituent provides a convenient point for linker attachment.

The general workflow for utilizing a brominated heterocyclic compound like this compound in the synthesis of a PROTAC is depicted below.

Caption: General workflow for PROTAC synthesis using a brominated intermediate.

The bromine atom on the pyridine ring is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions are fundamental in modern drug discovery for constructing carbon-carbon and carbon-heteroatom bonds, allowing for the modular assembly of complex molecules.

While specific structure-activity relationship (SAR) studies involving this compound were not found in the searched literature, the general principles of pyridine-based drug design suggest that modifications at the 4-position can significantly impact biological activity. The difluoromethoxy group at the 2-position is expected to influence the electronic properties of the pyridine ring and enhance its metabolic stability.

Conclusion

This compound is a valuable and commercially available building block for drug discovery and development. Its strategic combination of a reactive bromine handle and a difluoromethoxy group on a pyridine core provides medicinal chemists with a versatile platform for synthesizing novel and complex molecules. Although detailed information regarding its initial discovery and a specific, optimized synthetic protocol are not yet widely published, its classification as a protein degrader building block points towards its growing importance in the development of targeted protein degradation therapies. Further research and publication of its applications will undoubtedly solidify its role as a key intermediate in the next generation of pharmaceuticals.

References

Potential Research Areas for 4-Bromo-2-(difluoromethoxy)pyridine: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-(difluoromethoxy)pyridine has emerged as a valuable and versatile building block in medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. Its unique structural features, combining a reactive bromine atom for cross-coupling reactions with a difluoromethoxy group that can enhance metabolic stability and cell permeability, make it an attractive scaffold for the synthesis of novel therapeutics. This technical guide provides a comprehensive overview of the potential research areas for this compound, with a primary focus on its application in the development of Proteolysis Targeting Chimeras (PROTACs) for therapeutically relevant targets such as Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Bromodomain-containing protein 4 (BRD4). This guide includes a summary of its chemical properties, detailed experimental protocols for its utilization in key synthetic transformations, and a discussion of the relevant biological pathways.

Introduction: The Significance of this compound in Modern Drug Discovery

The pyridine scaffold is a ubiquitous motif in pharmaceuticals, owing to its ability to engage in a variety of biological interactions. The introduction of a bromine atom at the 4-position provides a convenient handle for the construction of complex molecular architectures through transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Furthermore, the 2-(difluoromethoxy) substituent offers several advantages in drug design. The difluoromethyl group is a bioisostere of a hydroxyl or thiol group and can act as a hydrogen bond donor, potentially improving target engagement. Its incorporation can also enhance metabolic stability by blocking sites susceptible to oxidative metabolism and increase lipophilicity, which can improve cell membrane permeability.

A key application for this compound has been identified in the synthesis of "protein degrader building blocks". Specifically, it serves as a crucial component in the linker of PROTACs. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to selectively eliminate disease-causing proteins. They consist of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the POI by the proteasome.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 832735-56-5 |

| Molecular Formula | C₆H₄BrF₂NO |

| Molecular Weight | 224.01 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Soluble in common organic solvents |

Key Research Area: Targeted Protein Degradation

The primary and most promising research area for this compound is in the design and synthesis of PROTACs. Its structure is well-suited for incorporation into the linker element of these bifunctional molecules, connecting the target protein ligand to the E3 ligase ligand.

Application in IRAK4 Degraders

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical kinase in the innate immune signaling pathway. Dysregulation of IRAK4 activity is implicated in various inflammatory and autoimmune diseases, as well as certain cancers. PROTAC-mediated degradation of IRAK4 presents a promising therapeutic strategy to abrogate its kinase-dependent and -independent scaffolding functions.

A key synthetic step in the creation of IRAK4 degraders involves the Suzuki-Miyaura coupling of this compound with a suitable boronic acid or ester derivative of the IRAK4-binding moiety.

Application in BRD4 Degraders

Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a crucial role in the regulation of gene expression. It has been identified as a key driver in various cancers, making it an attractive therapeutic target. The development of BRD4-targeting PROTACs has shown significant promise in preclinical studies. This compound can be utilized in the synthesis of the linker component of BRD4 degraders, connecting a BRD4 inhibitor to an E3 ligase ligand.

Experimental Protocols

The following section provides a detailed experimental protocol for a key reaction involving this compound, as described in the patent literature for the synthesis of an IRAK4 degrader intermediate.

Suzuki-Miyaura Coupling for the Synthesis of an IRAK4 Degrader Intermediate

This protocol describes the synthesis of tert-butyl 4-(2-(difluoromethoxy)-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)pyridin-5-yl)piperazine-1-carboxylate, an intermediate in the synthesis of IRAK4 degraders, as detailed in patent WO2021252552A1.

Reaction Scheme:

A representative Suzuki-Miyaura coupling reaction.

Materials:

-

This compound

-

tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a reaction vessel, add this compound (1.0 eq), tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate (1.2 eq), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the vessel with nitrogen gas three times to ensure an inert atmosphere.

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.1 eq) to the reaction mixture.

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the vessel.

-

Heat the reaction mixture to a specified temperature (e.g., 90-100 °C) and stir for a designated time (typically monitored by TLC or LC-MS for completion).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Biological Data and Signaling Pathways

The utility of this compound as a building block is ultimately validated by the biological activity of the final compounds. The following sections present representative data and signaling pathways for PROTACs targeting IRAK4 and BRD4.

IRAK4 Degradation

PROTACs constructed using this compound can effectively induce the degradation of IRAK4. The efficacy of these degraders is typically quantified by their DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.

Table 1: Representative IRAK4 Degradation Data

| Compound ID | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |

| IRAK4-PROTAC-1 | IRAK4 | THP-1 | 10 | >90 |

| IRAK4-PROTAC-2 | IRAK4 | OCI-Ly3 | 25 | >85 |

IRAK4 Signaling Pathway and PROTAC Mechanism of Action:

PROTAC-mediated degradation of IRAK4 disrupts innate immune signaling.

BRD4 Degradation

Similarly, BRD4-targeting PROTACs synthesized with this compound can lead to potent and selective degradation of the BRD4 protein.

Table 2: Representative BRD4 Degradation Data

| Compound ID | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |

| BRD4-PROTAC-1 | BRD4 | HeLa | 5 | >95 |

| BRD4-PROTAC-2 | BRD4 | VCaP | 15 | >90 |

BRD4 Function and PROTAC Mechanism of Action:

PROTAC-mediated degradation of BRD4 inhibits oncogene transcription.

Future Directions and Conclusion

This compound is a high-value building block with significant potential in the development of novel therapeutics, particularly in the realm of targeted protein degradation. Future research in this area could explore:

-

Expansion to Other Targets: Utilizing this building block to construct PROTACs for other therapeutically relevant proteins.

-

Linker Optimization: Systematically modifying the linker length and composition to improve the potency and selectivity of PROTACs.

-

Development of Novel E3 Ligase Ligands: Incorporating this compound into linkers for PROTACs that recruit novel E3 ligases, potentially overcoming resistance mechanisms and expanding the scope of degradable proteins.

-

Exploration in Other Areas of Medicinal Chemistry: While its application in PROTACs is prominent, its unique properties may also be advantageous in the synthesis of traditional small molecule inhibitors for various targets.

4-Bromo-2-(difluoromethoxy)pyridine: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, 4-Bromo-2-(difluoromethoxy)pyridine has emerged as a valuable and versatile building block in medicinal chemistry. Its unique combination of a reactive bromine handle and a difluoromethoxy group offers significant potential for the synthesis of novel therapeutic agents, particularly in the burgeoning field of targeted protein degradation.

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role in the development of PROteolysis TArgeting Chimeras (PROTACs).

Physicochemical Properties and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₆H₄BrF₂NO | [1] |

| Molecular Weight | 224.005 g/mol | [1] |

| CAS Number | 832735-56-5 | [1] |

| Appearance | Not specified (likely a solid) | |

| Purity | ≥97% (commercially available) | [1] |

| Storage | Room temperature | [1] |

Table 1: Physicochemical Properties of this compound

| Spectroscopic Data | Interpretation |

| ¹H NMR | Spectrum available, specific shifts not detailed in readily available literature. |

| Mass Spectrometry | Spectrum available, specific fragmentation patterns not detailed in readily available literature. |

Table 2: Spectroscopic Data for this compound

Synthesis of this compound

Hypothetical Synthetic Pathway

Caption: Hypothetical two-step synthesis of this compound.

Step 1: Difluoromethoxylation of 2-Hydroxypyridine

The initial step would likely involve the reaction of 2-hydroxypyridine with a suitable difluoromethoxylating agent. Reagents such as chlorodifluoromethane (ClCF₂H) in the presence of a base are commonly used for this transformation. The reaction conditions would need to be optimized to achieve a good yield of 2-(difluoromethoxy)pyridine.

Step 2: Bromination of 2-(Difluoromethoxy)pyridine

The second step would be the regioselective bromination of the 2-(difluoromethoxy)pyridine intermediate. The difluoromethoxy group is an ortho-, para-director, and steric hindrance at the ortho positions would likely favor bromination at the 4-position. Common brominating agents such as N-bromosuccinimide (NBS) or bromine (Br₂) in the presence of a suitable solvent and potentially a catalyst would be employed.

Detailed Experimental Protocol (Hypothetical):

To a solution of 2-(difluoromethoxy)pyridine in a suitable solvent (e.g., dichloromethane or acetonitrile), N-bromosuccinimide (1.0-1.2 equivalents) is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction mixture is stirred for a specified period, and the progress is monitored by TLC or LC-MS. Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as extraction and column chromatography.

Quantitative Data (Hypothetical):

| Reaction Step | Reactants | Reagents | Solvent | Conditions | Yield | Purity |

| Difluoromethoxylation | 2-Hydroxypyridine | ClCF₂H, Base | DMF | Optimized temperature and pressure | 60-80% | >95% |

| Bromination | 2-(Difluoromethoxy)pyridine | NBS | CH₂Cl₂ | 0 °C to RT, 2-4 h | 70-90% | >98% |

Table 3: Hypothetical Quantitative Data for the Synthesis of this compound

Applications in Drug Discovery and Development

The primary application of this compound in drug discovery stems from its utility as a versatile building block. The bromine atom serves as a convenient handle for various cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The difluoromethoxy group can enhance the metabolic stability, cell permeability, and binding affinity of a molecule.[2]

Role in PROTAC Development

This compound is explicitly categorized as a "Protein Degrader Building Block".[1] This indicates its significant potential in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins.

A PROTAC molecule typically consists of three components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This compound is ideally suited for incorporation into the linker region of a PROTAC.

Caption: Workflow for incorporating this compound into a PROTAC.

The bromine atom on the pyridine ring can be readily functionalized through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2][3] This allows for the attachment of the pyridine moiety to either the warhead or the E3 ligase ligand, or to another part of the linker.

Experimental Protocol: Suzuki-Miyaura Coupling

A general protocol for the Suzuki-Miyaura coupling of a bromopyridine is as follows:

In an inert atmosphere, a reaction vessel is charged with this compound (1.0 eq.), a suitable boronic acid or boronate ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.). A degassed solvent system (e.g., dioxane/water or toluene/water) is added, and the mixture is heated to a temperature between 80-120 °C. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is worked up by extraction and purified by column chromatography.[4]

| Reagent | Role | Typical Amount |

| This compound | Aryl halide | 1.0 equivalent |

| Arylboronic acid/ester | Coupling partner | 1.1 - 1.5 equivalents |

| Palladium catalyst | Catalyst | 1 - 5 mol% |

| Base (e.g., K₂CO₃, Cs₂CO₃) | Activates boronic acid | 2 - 3 equivalents |

| Solvent (e.g., Dioxane/H₂O) | Reaction medium |

Table 4: Typical Reagents for Suzuki-Miyaura Coupling

Signaling Pathway Context: Targeted Protein Degradation

The ultimate goal of a PROTAC is to induce the degradation of a target protein via the ubiquitin-proteasome system. The PROTAC acts as a molecular bridge, bringing the target protein into proximity with an E3 ubiquitin ligase.

Caption: General signaling pathway for PROTAC-mediated protein degradation.

The formation of this ternary complex facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell. The PROTAC molecule is then free to engage another target protein molecule, acting in a catalytic manner. The incorporation of the this compound moiety into the linker can influence the stability and conformation of this crucial ternary complex, thereby affecting the efficiency of protein degradation.[5][6]

Conclusion

This compound is a key building block for medicinal chemists engaged in the design and synthesis of novel therapeutics. Its utility in constructing complex molecules, particularly PROTACs, positions it as a valuable tool in the development of next-generation drugs. The ability to readily functionalize the pyridine ring via the bromo substituent, combined with the beneficial properties imparted by the difluoromethoxy group, ensures that this compound will continue to be of significant interest to the drug discovery community. Further research into its applications and the development of optimized synthetic protocols will undoubtedly expand its role in the creation of innovative medicines.

References

A Technical Guide to 4-Bromo-2-(difluoromethoxy)pyridine for Advanced Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2-(difluoromethoxy)pyridine, a key building block in modern medicinal chemistry. This document outlines its commercial availability, physicochemical properties, synthesis, and significant applications in drug discovery, with a focus on its role in the development of targeted therapies.

Commercial Availability and Physicochemical Properties

This compound is commercially available from several chemical suppliers, catering to research and development needs. The compound, with CAS number 832735-56-5, is typically offered at a minimum purity of 97%.[1] Below is a summary of its key properties and a list of notable suppliers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 832735-56-5 | [1] |

| Molecular Formula | C₆H₄BrF₂NO | [1] |

| Molecular Weight | 224.005 g/mol | [1] |

| Predicted XlogP | 2.8 | [2] |

| Storage | Inert atmosphere, 2-8°C | [3] |

Table 2: Commercial Suppliers of this compound

| Supplier | Purity | Available Quantities |

| BLD Pharm | ≥ 97% | Gram to multi-gram scale |

| CP Lab Safety | min 97% | Gram scale[1] |

| Sigma-Aldrich | Not specified | Inquire for availability |

| Parchem | Not specified | Inquire for availability |

Synthesis of this compound

A potential synthetic pathway is outlined below. This is a generalized representation and would require optimization for specific laboratory conditions.

Figure 1. Plausible synthetic route for this compound.

Experimental Protocol (Hypothetical)

Step 1: Deprotonation of 4-Bromopyridin-2-ol

-

To a stirred solution of 4-Bromopyridin-2-ol in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF), slowly add sodium hydride (NaH) at 0°C under an inert atmosphere (e.g., Argon or Nitrogen).

-

Allow the reaction mixture to stir at room temperature for 1-2 hours, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt.

Step 2: Difluoromethoxylation

-

Cool the reaction mixture back to 0°C.

-

Introduce a suitable difluoromethylating agent, such as chlorodifluoromethane (ClCHF₂), into the reaction vessel. This step should be performed with caution in a well-ventilated fume hood due to the gaseous nature of the reagent.

-

Allow the reaction to proceed, monitoring its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Applications in Drug Discovery

The unique structural features of this compound make it a valuable building block in medicinal chemistry. The presence of the difluoromethoxy group can enhance metabolic stability and improve the pharmacokinetic profile of drug candidates. The bromo substituent provides a versatile handle for various cross-coupling reactions, enabling the construction of complex molecular architectures.

Role as a Protein Degrader Building Block (PROTACs)

One of the most significant applications of this compound is as a building block for Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The this compound moiety can be incorporated into the warhead component of a PROTAC, which is responsible for binding to the target protein. The bromine atom allows for facile linkage to the E3 ligase-binding portion of the PROTAC via common cross-coupling reactions.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Bromo-2-(difluoromethoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-Bromo-2-(difluoromethoxy)pyridine, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through the O-difluoromethylation of 4-bromopyridin-2-ol using sodium chlorodifluoroacetate as a stable and accessible difluoromethylating agent. This method offers a practical and efficient route to the desired product, avoiding the use of hazardous reagents such as chlorodifluoromethane (Freon 22). The protocol includes a step-by-step experimental procedure, a summary of expected yields based on analogous reactions, and a visual representation of the experimental workflow.

Introduction

The introduction of a difluoromethoxy (-OCF₂H) group into organic molecules is a widely employed strategy in medicinal chemistry to modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity. The difluoromethyl ether moiety can act as a bioisostere for hydroxyl or thiol groups, potentially improving membrane permeability and target engagement.[1][2] this compound is a key intermediate for the synthesis of more complex molecules in drug discovery programs.

The synthesis of aryl difluoromethyl ethers has traditionally relied on reagents like chlorodifluoromethane, which is an ozone-depleting substance and challenging to handle.[3] A more contemporary and environmentally benign approach utilizes sodium chlorodifluoroacetate, a bench-stable solid that generates difluorocarbene in situ upon heating.[1][2] This protocol details the application of this method to the synthesis of this compound from 4-bromopyridin-2-ol.

Reaction Scheme

Caption: General reaction scheme for the synthesis.

Experimental Protocol

This protocol is adapted from established procedures for the O-difluoromethylation of phenols using sodium chlorodifluoroacetate.[1][2]

Materials:

-

4-bromopyridin-2-ol

-

Sodium chlorodifluoroacetate (ClCF₂CO₂Na)

-

Potassium Carbonate (K₂CO₃) or other suitable base

-

N,N-Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent

-

Deionized water

-

Ethyl acetate or other suitable extraction solvent

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromopyridin-2-ol (1.0 eq), potassium carbonate (2.0-3.0 eq), and N,N-dimethylformamide (DMF).

-

Inert Atmosphere: Flush the flask with an inert gas (nitrogen or argon).

-

Addition of Reagent: Add sodium chlorodifluoroacetate (2.0-3.0 eq) to the stirring suspension.

-

Reaction: Heat the reaction mixture to 100-120 °C and stir vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by slowly adding deionized water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (or another suitable organic solvent) three times.

-

Combine the organic layers and wash with deionized water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as the final product.

Data Presentation

The following table summarizes typical reaction conditions and yields for the O-difluoromethylation of various phenolic substrates using sodium chlorodifluoroacetate, which can serve as a reference for the expected outcome of the synthesis of this compound.

| Substrate (Phenol Derivative) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Nitrophenol | K₂CO₃ | DMF | RT | 6 | 98 | [4] |

| 4-Hydroxybenzaldehyde | K₂CO₃ | DMF | 100 | 12 | 85 | Adapted from[1] |

| 4-tert-Butylphenol | K₂CO₃ | DMF | 100 | 12 | 92 | Adapted from[1] |

| 3-Chlorophenol | K₂CO₃ | DMF | 100 | 12 | 88 | Adapted from[1] |

| Naphth-2-ol | K₂CO₃ | DMF | 100 | 12 | 95 | Adapted from[1] |

Note: Reaction conditions and yields may vary for the specific substrate 4-bromopyridin-2-ol and may require optimization.

Visualizations

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

This experiment should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

-

N,N-Dimethylformamide (DMF) is a reproductive hazard and should be handled with care.

-

The reaction is heated to high temperatures; appropriate precautions should be taken to avoid burns.

-

Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Conclusion

The described protocol provides a robust and accessible method for the synthesis of this compound. The use of sodium chlorodifluoroacetate as the difluoromethylating agent offers significant advantages in terms of safety and handling compared to traditional methods. This application note serves as a comprehensive guide for researchers in the field of medicinal chemistry and drug development, facilitating the synthesis of this important fluorinated building block.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. orgsyn.org [orgsyn.org]

- 3. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Accessing structurally diverse aryl difluoromethyl ethers with bromo(difluoro)acetic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Suzuki Coupling Reactions with 4-Bromo-2-(difluoromethoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions using 4-Bromo-2-(difluoromethoxy)pyridine as a key building block. The difluoromethoxy group is of significant interest in medicinal chemistry for its ability to modulate physicochemical properties such as lipophilicity and metabolic stability. The protocols and data presented herein are based on established methodologies for Suzuki couplings of various bromopyridines and serve as a robust starting point for the synthesis of novel 4-aryl-2-(difluoromethoxy)pyridines.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, such as a boronic acid or a boronate ester.[1][2] This reaction is a powerful tool for the formation of carbon-carbon bonds.[3] The general catalytic cycle involves three primary steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the active palladium(0) species.[2][4]

Key Reaction Parameters

The success of a Suzuki coupling reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system. The electron-deficient nature of the pyridine ring in this compound, further enhanced by the difluoromethoxy group, generally makes the C-Br bond susceptible to oxidative addition. However, the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle. Therefore, the choice of a suitable ligand is crucial to achieve high yields.

A variety of palladium catalysts, bases, and solvents can be employed for the Suzuki coupling of bromopyridines.[5][6][7] Common catalysts include those based on palladium(0) or palladium(II) precursors, which are reduced in situ to the active Pd(0) species.[8] The choice of base is critical for the transmetalation step, with common options including carbonates, phosphates, and hydroxides.[3][6] The solvent system often consists of an organic solvent with the addition of water to aid in the dissolution of the base.[6]

Tabulated Reaction Conditions

The following table summarizes representative conditions for the Suzuki coupling of this compound with various arylboronic acids. These conditions are based on successful couplings reported for structurally similar bromopyridines and provide a starting point for optimization.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | Toluene/H₂O (5:1) | 100 | 80-90 |

| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | DMF | 110 | 75-85 |

| 4 | 4-Cyanophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | THF/H₂O (3:1) | 80 | 70-80 |

*Yields are estimated based on typical results for similar Suzuki-Miyaura coupling reactions of other bromopyridines and may require optimization for this specific substrate.[1][9]

Experimental Protocols

General Protocol for Suzuki Coupling

This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1–1.5 equiv)[1]

-

Base (e.g., K₂CO₃, 2.0–3.0 equiv)[1]

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)[1][5]

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)[9]

Procedure:

-

Reaction Setup: In a dry Schlenk flask containing a magnetic stir bar, combine this compound, the arylboronic acid, the base, and the palladium catalyst.[1]

-

Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with an inert gas (e.g., argon) three times to create an oxygen-free environment.[9]

-

Solvent Addition: Add the degassed solvent mixture via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[1]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.[9]

-